molecular formula C8H5ClF4 B1342857 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene CAS No. 1000339-60-5

1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene

Cat. No. B1342857
M. Wt: 212.57 g/mol
InChI Key: OOGWHXAQEMXPLR-UHFFFAOYSA-N
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Description

The compound "1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene" is a fluorinated aromatic molecule that is of interest due to its potential applications in various chemical reactions and material science. The presence of both chloromethyl and trifluoromethyl groups on the benzene ring suggests that it could be a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of related fluorinated benzene compounds has been explored in several studies. For instance, the electrochemical fluorination of trifluoromethyl-substituted benzenes has been shown to yield perfluorocyclohexane derivatives, indicating that electrochemical methods can be effective for introducing fluorine atoms into aromatic compounds . Additionally, the synthesis of soluble fluoro-polyimides from a fluorine-containing aromatic diamine suggests that fluorinated benzene derivatives can be used to create high-performance polymers . These methods could potentially be adapted for the synthesis of "1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene."

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives can be quite complex, as demonstrated by the synthesis and crystal structure determination of a highly crowded fluorinated benzene . The presence of substituents like trifluoromethyl groups can significantly influence the molecular geometry and electronic properties of the benzene ring, which in turn affects the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Fluorinated benzene derivatives participate in various chemical reactions. For example, polychloro(trifluoromethyl)benzenes have been prepared by treating polychlorobenzenes with CCl3F and AlCl3, followed by conversion to their trichloromethyl analogues . The synthesis of benzothiazines as antimicrobial agents from trifluoromethyl-substituted benzenethiols and the use of a fluorinated triazinium compound for electrophilic aromatic substitution demonstrate the reactivity of such compounds in substitution reactions. These studies suggest that "1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene" could also undergo various substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives are influenced by the nature and position of the substituents on the benzene ring. For instance, the synthesis of polyimides from a trifluoromethyl-substituted diamine resulted in materials with excellent thermal stability and low moisture absorption . The photochemical behavior of fluoro(trifluoromethyl)benzenes has also been studied, revealing insights into the fluorescence spectra and quenching mechanisms of these compounds . These findings suggest that "1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene" would likely exhibit unique physical and chemical properties that could be tailored for specific applications.

Scientific Research Applications

  • Organic Synthesis : Compounds with similar structures are often used as intermediates in organic synthesis . They can participate in various reactions to form more complex molecules, which can be used in the development of pharmaceuticals, agrochemicals, and other chemical products.

  • Specialty Solvent : Trifluorotoluene, a compound with a similar structure, is used as a specialty solvent in organic synthesis . It’s possible that “1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene” could have similar applications.

  • Pesticide Production : Trifluorotoluene is also used as an intermediate in the production of pesticides . Given the structural similarity, “1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene” could potentially be used in a similar manner.

  • Pharmaceutical Production : As mentioned earlier, compounds with similar structures are often used in the synthesis of pharmaceuticals . It’s possible that “1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene” could be used as a building block in the synthesis of certain drugs.

  • Organic Synthesis : Compounds with similar structures are often used as intermediates in organic synthesis . They can participate in various reactions to form more complex molecules, which can be used in the development of pharmaceuticals, agrochemicals, and other chemical products.

  • Specialty Solvent : Trifluorotoluene, a compound with a similar structure, is used as a specialty solvent in organic synthesis . It’s possible that “1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene” could have similar applications.

  • Pesticide Production : Trifluorotoluene is also used as an intermediate in the production of pesticides . Given the structural similarity, “1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene” could potentially be used in a similar manner.

  • Pharmaceutical Production : As mentioned earlier, compounds with similar structures are often used in the synthesis of pharmaceuticals . It’s possible that “1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene” could be used as a building block in the synthesis of certain drugs.

Safety And Hazards

Safety data sheets provide information on the potential hazards of these compounds. They may be flammable and could cause allergic skin reactions . It’s important to handle these compounds with appropriate personal protective equipment and avoid release to the environment .

Future Directions

The future directions in the research and application of these compounds could involve the development of more efficient and versatile methods for their synthesis, as well as their use in the synthesis of other organic compounds .

properties

IUPAC Name

1-(chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGWHXAQEMXPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614282
Record name 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene

CAS RN

1000339-60-5
Record name 1-(Chloromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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